molecular formula C16H21NO6 B11561001 Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate

Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate

Cat. No.: B11561001
M. Wt: 323.34 g/mol
InChI Key: RNEPZROYROWQGB-UHFFFAOYSA-N
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Description

Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 2,4-dimethoxyphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Substituted derivatives at the benzylic position.

Scientific Research Applications

Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the 2,4-dimethoxyphenylamino group allows for interactions with aromatic residues in the active sites of enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl {[(2,4-dimethylphenyl)amino]methylidene}propanedioate: Similar structure but with methyl groups instead of methoxy groups.

    Diethyl {[(2,4-dichlorophenyl)amino]methylidene}propanedioate: Contains chlorine substituents instead of methoxy groups.

    Diethyl {[(2,4-dihydroxyphenyl)amino]methylidene}propanedioate: Hydroxy groups replace the methoxy groups.

Uniqueness

Diethyl {[(2,4-dimethoxyphenyl)amino]methylidene}propanedioate is unique due to the presence of the methoxy groups, which can influence its reactivity and interactions with biological targets. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

diethyl 2-[(2,4-dimethoxyanilino)methylidene]propanedioate

InChI

InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-8-7-11(20-3)9-14(13)21-4/h7-10,17H,5-6H2,1-4H3

InChI Key

RNEPZROYROWQGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C(=O)OCC

Origin of Product

United States

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